molecular formula C13H18BrN B1290050 1-(4-Bromobenzyl)-4-methylpiperidine CAS No. 891403-21-7

1-(4-Bromobenzyl)-4-methylpiperidine

Cat. No.: B1290050
CAS No.: 891403-21-7
M. Wt: 268.19 g/mol
InChI Key: NGJYGCPOKZUZMU-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-methylpiperidine is a piperidine derivative featuring a 4-bromobenzyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the 4-position. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where piperidine derivatives are commonly explored for their pharmacological properties. The bromine atom on the benzyl group enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJYGCPOKZUZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylpiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromobenzyl)-4-methylpiperidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-methylpiperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Bromobenzyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituted Piperidines in Antimalarial Research

Several analogs of 1-(4-Bromobenzyl)-4-methylpiperidine have been evaluated for antimalarial activity. Key examples include:

  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): This analog demonstrated potent activity against resistant Plasmodium strains, with IC50 values of 1.03–2.52 µg/mL (resistant strain) and 2.51–4.43 µg/mL (sensitive strain). Its selectivity index (SI) reached 182, indicating high parasite specificity .
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8): Exhibited similar potency (IC50 ≈ 1.5 µg/mL) but lower SI compared to Compound 11, highlighting the importance of halogen positioning .
  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine : A phencyclidine (PCP) analog tested in mice showed low rotarod ataxia potency (0.05× PCP) and a narrow therapeutic index, emphasizing the detrimental effect of bulky cyclohexyl substituents .

Table 1: Pharmacological Comparison of Piperidine Analogs

Compound Substituents IC50 (µg/mL) Selectivity Index (SI) Reference
1-(4-Bromobenzyl)-4-methylpiperidine 4-Bromobenzyl, 4-methyl Not reported Not reported
Compound 11 4-Bromobenzyl, 4-fluorophenyl 1.03–2.52 182
Compound 8 3,4-Dichlorobenzyl ~1.5 15–50
1-(1-Phenylcyclohexyl)-4-methylpiperidine Phenylcyclohexyl N/A (low potency) 0.16 (lethality)

Halogen-Substituted Analogs

  • 4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine hydrochloride: Incorporates a phenoxy group, increasing steric bulk and hydrophobicity (MW = 388.73 g/mol) .

Functional Group Variations

  • 1-(4-Bromobenzoyl)-4-methylpiperidine : The benzoyl group (vs. benzyl) introduces a ketone, increasing polarity (MW = 282.18 g/mol). This structural change may reduce membrane permeability compared to the benzyl analog .

Biological Activity

1-(4-Bromobenzyl)-4-methylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzyl group and a methylpiperidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1-(4-Bromobenzyl)-4-methylpiperidine can be represented as follows:

  • Molecular Formula: C13H18BrN
  • CAS Number: 891403-21-7

This compound features a piperidine ring substituted with a bromobenzyl group at one position and a methyl group at another, influencing its interaction with biological targets.

The biological activity of 1-(4-Bromobenzyl)-4-methylpiperidine is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to these targets, potentially modulating their activity.

Pharmacological Effects

Research indicates that 1-(4-Bromobenzyl)-4-methylpiperidine exhibits several pharmacological effects:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models, by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.
  • Neuroprotective Effects: Some studies have suggested that piperidine derivatives can offer neuroprotection, potentially making 1-(4-Bromobenzyl)-4-methylpiperidine relevant for neurodegenerative conditions .

In Vitro Studies

In vitro assays have demonstrated that 1-(4-Bromobenzyl)-4-methylpiperidine can significantly reduce the viability of various cancer cell lines. For instance, one study reported a dose-dependent decrease in cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and toxicity profiles of the compound. Observations indicate that at lower doses, it exhibits favorable therapeutic effects with minimal toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity.

Data Tables

Biological Activity Effect Reference
Antitumor ActivityInhibits cancer cell proliferation
Anti-inflammatory PropertiesReduces inflammation markers
Neuroprotective EffectsProtects neuronal cells

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